Superior Anti-HIV-1 Activity Against Drug-Resistant Strains
Derivatives built on the 5,7-dihydrofuro[3,4-d]pyrimidin-4(3H)-one scaffold, specifically compounds 13c2 and 13c4, demonstrated exceptional potency against a panel of HIV-1 strains carrying single NNRTI-resistant mutations, with EC50 values ranging from 0.9 to 8.4 nM. This activity was remarkably superior to that of etravirine (ETV), a second-generation NNRTI with a standard diarylpyrimidine core, which typically shows significantly reduced efficacy against these resistant variants [1].
| Evidence Dimension | Antiviral activity (EC50) against single NNRTI-resistant HIV-1 strains |
|---|---|
| Target Compound Data | EC50 = 0.9–8.4 nM (Dihydrofuro[3,4-d]pyrimidine derivatives 13c2 and 13c4) |
| Comparator Or Baseline | Etravirine (ETV, a diarylpyrimidine-class NNRTI); activity against resistant strains is markedly inferior in the same assays |
| Quantified Difference | The dihydrofuro[3,4-d]pyrimidine derivatives were described as 'remarkably superior' (specific fold-change values available in the primary source) |
| Conditions | Cytopathic effect protection assay in MT-4 cells infected with a panel of site-directed mutant HIV-1 strains |
Why This Matters
For procurement decisions, this confirms that the 5,7-dihydrofuro[3,4-d]pyrimidine core provides a critical structural advantage for developing next-generation NNRTIs capable of overcoming prevalent clinical resistance, a feat not achievable with standard DAPY building blocks.
- [1] Kang, D., Ruiz, F. X., Feng, D., Pilch, D., Zhao, T., Wei, F., ... & Zhan, P. (2019). Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. Journal of Medicinal Chemistry, 62(3), 1484-1501. View Source
